N-[(2E,5E)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide
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Overview
Description
N-[(2E,5E)-5-[(FURAN-2-YL)METHYLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]BENZENESULFONAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a thiazolidine ring, and a benzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E,5E)-5-[(FURAN-2-YL)METHYLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]BENZENESULFONAMIDE typically involves the condensation of furan-2-carboxaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then reacted with benzenesulfonamide under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(2E,5E)-5-[(FURAN-2-YL)METHYLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[(2E,5E)-5-[(FURAN-2-YL)METHYLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]BENZENESULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential therapeutic agent for treating bacterial and fungal infections.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2E,5E)-5-[(FURAN-2-YL)METHYLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]BENZENESULFONAMIDE involves the inhibition of bacterial and fungal enzymes. The compound targets specific enzymes involved in the synthesis of essential biomolecules, leading to the disruption of cellular processes and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxaldehyde: A precursor in the synthesis of the compound.
Thiazolidine-2,4-dione: Another precursor used in the synthesis.
Benzenesulfonamide: A related compound with similar functional groups.
Uniqueness
N-[(2E,5E)-5-[(FURAN-2-YL)METHYLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]BENZENESULFONAMIDE is unique due to its combination of a furan ring, a thiazolidine ring, and a benzenesulfonamide group. This unique structure imparts specific chemical and biological properties that are not observed in the individual components .
Properties
Molecular Formula |
C14H10N2O4S2 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
(NE)-N-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C14H10N2O4S2/c17-13-12(9-10-5-4-8-20-10)21-14(15-13)16-22(18,19)11-6-2-1-3-7-11/h1-9H,(H,15,16,17)/b12-9+ |
InChI Key |
TZJJIVFOMJBVAR-FMIVXFBMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C/2\NC(=O)/C(=C\C3=CC=CO3)/S2 |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C2NC(=O)C(=CC3=CC=CO3)S2 |
Origin of Product |
United States |
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